molecular formula C12H14N2O B1589841 4-(1H-Indol-5-yl)morpholine CAS No. 245117-16-2

4-(1H-Indol-5-yl)morpholine

Cat. No.: B1589841
CAS No.: 245117-16-2
M. Wt: 202.25 g/mol
InChI Key: RGNJKFHZEOSSBO-UHFFFAOYSA-N
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Description

4-(1H-Indol-5-yl)morpholine is a chemical compound that features a morpholine ring attached to an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The presence of the morpholine ring enhances the compound’s pharmacological properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

4-(1H-Indol-5-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Indole derivatives, such as “4-(1H-Indol-5-yl)morpholine”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules and have broad-spectrum biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-5-yl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated indole reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-5-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the indole ring into indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Comparison with Similar Compounds

    Indole: A parent compound with a simpler structure, lacking the morpholine ring.

    Indoline: A reduced form of indole with a saturated nitrogen-containing ring.

    Morpholine: A simple heterocyclic compound with a six-membered ring containing oxygen and nitrogen.

Comparison: 4-(1H-Indol-5-yl)morpholine is unique due to the combination of the indole and morpholine moieties. This dual functionality imparts distinct biological and chemical properties, making it more versatile compared to its simpler counterparts. The presence of the morpholine ring enhances its solubility and pharmacokinetic properties, making it a valuable compound in drug development and other scientific research areas.

Properties

IUPAC Name

4-(1H-indol-5-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNJKFHZEOSSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464718
Record name 4-(1H-Indol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245117-16-2
Record name 4-(1H-Indol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A heterogeneous, tan solution of 1H-indol-5-amine (4.5547 g, 34.5 mmol), 1-chloro-2-(2-chloroethoxy)ethane (6.06 mL, 51.7 mmol) and Na2CO3 (14.61 g, 138 mmol) in t-BuOH (90 mL) in a sealed pressure tube was heated to 100° C. for 2 days. The reaction was cooled to room temperature, diluted with EtOAc and filtered through a pad of CELITE®, and the filtrate was concentrated in vacuo. Water (50 mL) was added to the residue and basified to pH ˜11 with saturated aqueous NaHCO3; this was extracted with CH2Cl2 (4×75 mL). The organic layers were combined and washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give crude product. This was triturated with Et2O to give the first crop of desired product (3.7495 g) as a tan solid. The filtrate was concentrated in vacuo, and the residue was purified by flash chromatography using an ISCO 120 g column eluting with 20-50% EtOAc/hexanes to give the second crop of the desired product (1.9458 g).
Quantity
4.5547 g
Type
reactant
Reaction Step One
Quantity
6.06 mL
Type
reactant
Reaction Step One
Quantity
14.61 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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